molecular formula C14H30O B160041 4-Tetradecanol CAS No. 1653-33-4

4-Tetradecanol

Cat. No.: B160041
CAS No.: 1653-33-4
M. Wt: 214.39 g/mol
InChI Key: HRDGAIGDKJXHIU-UHFFFAOYSA-N
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Description

It is a white, waxy solid that is practically insoluble in water but soluble in organic solvents such as diethyl ether and slightly soluble in ethanol . This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tetradecanol can be synthesized through the hydrogenation of tetradecanoic acid (myristic acid) or its esters. This process involves the reduction of the carboxylic acid group to a hydroxyl group under high pressure and temperature in the presence of a catalyst such as nickel or palladium .

Industrial Production Methods: Industrial production of this compound often involves the Ziegler process, which includes the oligomerization of ethylene followed by oxidation and hydrogenation steps. This method allows for the large-scale production of fatty alcohols, including this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Tetradecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Tetradecanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tetradecanol involves its interaction with lipid molecules in cell membranes. It can modulate membrane fluidity and permeability, affecting various cellular processes. In drug delivery systems, it enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes .

Comparison with Similar Compounds

Uniqueness: 4-Tetradecanol is unique due to the position of its hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to other fatty alcohols. Its intermediate chain length makes it suitable for specific industrial and research applications where longer or shorter chain alcohols may not be as effective .

Properties

IUPAC Name

tetradecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDGAIGDKJXHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937061
Record name Tetradecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1653-33-4, 27196-00-5
Record name 4-Tetradecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1653-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecan-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027196005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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